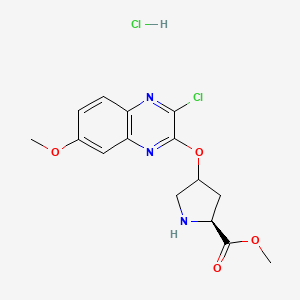
6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL is a heterocyclic compound that contains both pyrimidine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation and cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylpyrimidin-4-OL: Lacks the piperidine moiety.
2-Methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL: Lacks the amino group.
6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-2-OL: Different position of the hydroxyl group.
Uniqueness
6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL is unique due to the presence of both amino and hydroxyl groups, as well as the piperidine moiety.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-amino-2-methyl-5-(2-piperidin-4-ylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N4O/c1-8-15-11(13)10(12(17)16-8)3-2-9-4-6-14-7-5-9/h9,14H,2-7H2,1H3,(H3,13,15,16,17) |
InChI Key |
GWGVOSGJTDPMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CCC2CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)










![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
